Myristoyl-L-carnitine-d3Hydrochloride Myristoyl-L-carnitine-d3Hydrochloride Myristoyl-L-carnitine-d3 is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS. Myristoyl-L-carnitine is a naturally occurring long-chain acylcarnitine. Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease.
Myristoyl-L-carnitine-d3 Hydrochloride is labelled Myristoyl-L-carnitine Hydrochloride, a long-chain fatty ester of carnitine which is accumulated and released into the circulation, in fatty-acid oxidation defects. Pattern of Lauroyl-L-carnitine can be diagnostic for a number of ß-oxidation defects.

Brand Name: Vulcanchem
CAS No.: 1334532-25-0
VCID: VC0144762
InChI: InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3;
SMILES: CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C21H42ClNO4
Molecular Weight: 411.0 g/mol

Myristoyl-L-carnitine-d3Hydrochloride

CAS No.: 1334532-25-0

Cat. No.: VC0144762

Molecular Formula: C21H42ClNO4

Molecular Weight: 411.0 g/mol

* For research use only. Not for human or veterinary use.

Myristoyl-L-carnitine-d3Hydrochloride - 1334532-25-0

Specification

Description Myristoyl-L-carnitine-d3 is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS. Myristoyl-L-carnitine is a naturally occurring long-chain acylcarnitine. Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease.
Myristoyl-L-carnitine-d3 Hydrochloride is labelled Myristoyl-L-carnitine Hydrochloride, a long-chain fatty ester of carnitine which is accumulated and released into the circulation, in fatty-acid oxidation defects. Pattern of Lauroyl-L-carnitine can be diagnostic for a number of ß-oxidation defects.

CAS No. 1334532-25-0
Molecular Formula C21H42ClNO4
Molecular Weight 411.0 g/mol
IUPAC Name [(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Standard InChI InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3;
Standard InChI Key TWGWHMYOGIGWDM-IQDJPGLDSA-N
Isomeric SMILES [2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-]
SMILES CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

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